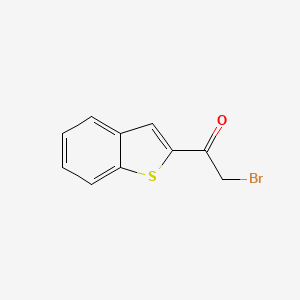
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone
Übersicht
Beschreibung
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone is a chemical compound that belongs to the family of benzothiophene derivatives. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and materials science. The benzothiophene moiety is a common structural component in molecules with diverse biological activities, including anti-osteoporosis agents and anti-neoplastic agents .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves the formation of carbon-sulfur bonds and can be achieved through various routes. For instance, a novel series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for their biological activity, demonstrating the versatility of this scaffold in drug design . Another study reported the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone through carbon-sulfur bond cleavage reactions, showcasing the synthetic accessibility of such compounds . Additionally, methods for synthesizing benzothiophene derivatives via heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols have been developed, further expanding the synthetic toolkit for these molecules .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is often characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis, providing detailed insights into the molecular geometry of such compounds . Similarly, the molecular structure and vibrational frequencies of related compounds have been investigated using computational methods, which are in agreement with experimental data .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo a range of chemical reactions, reflecting their reactivity and potential for further functionalization. The synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, for example, involved a halogen-exchange reaction, demonstrating the compound's reactivity towards nucleophilic substitution . Moreover, the oxidation and reduction of benzothiophene derivatives have been studied, revealing their metabolic stability and transformation pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone and its analogues are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a bromo substituent can increase the compound's density and molecular weight, while the presence of a carbonyl group can affect its polarity and hydrogen bonding capability. The molecular electrostatic potential of related compounds has been analyzed to determine regions of negative and positive charge, which are important for understanding intermolecular interactions and reactivity .
Wissenschaftliche Forschungsanwendungen
Application 1: Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives
- Summary of the Application : This research focuses on the synthesis and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their affinity towards 5-HT1A serotonin receptors .
- Methods of Application : The influence of arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity was studied .
- Results or Outcomes : The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Application 2: 1-[1-(1-Benzothiophen-2-yl)cycloheptyl]pyrrolidine
- Summary of the Application : This compound is a derivative of benzothiophene and is used in various chemical reactions .
- Methods of Application : The specific methods of application can vary depending on the reaction. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction. In general, this compound can be used to synthesize a wide range of other compounds .
Application 3: 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one
- Summary of the Application : This compound is another derivative of benzothiophene. It has a methoxy group attached to the ethanone part of the molecule .
- Methods of Application : As with the previous compound, the specific methods of application can vary depending on the reaction. It would typically be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction. This compound can be used to synthesize a wide range of other compounds .
Application 4: 1-[1-(1-Benzothiophen-2-yl)cycloheptyl]pyrrolidine
- Summary of the Application : This compound is a derivative of benzothiophene and is used in various chemical reactions .
- Methods of Application : The specific methods of application can vary depending on the reaction. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction. In general, this compound can be used to synthesize a wide range of other compounds .
Application 5: 1-(1-benzothiophen-2-yl)-2-methoxyethan-1-one
- Summary of the Application : This compound is another derivative of benzothiophene. It has a methoxy group attached to the ethanone part of the molecule .
- Methods of Application : As with the previous compound, the specific methods of application can vary depending on the reaction. It would typically be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction. This compound can be used to synthesize a wide range of other compounds .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone” are not mentioned in the sources, benzothiophene derivatives are a topic of ongoing research in various fields, including medicinal chemistry and materials science . Therefore, it’s likely that new synthetic methods, applications, and properties of these compounds will continue to be discovered.
Eigenschaften
IUPAC Name |
1-(1-benzothiophen-2-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTSOGFICBVCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383603 | |
| Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone | |
CAS RN |
97511-06-3 | |
| Record name | 2-(Bromoacetyl)benzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97511-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzothiophen-2-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzothiophen-2-yl)-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


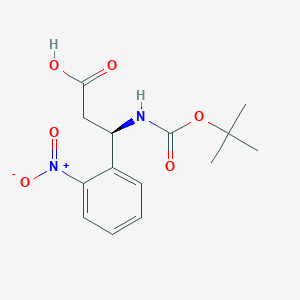

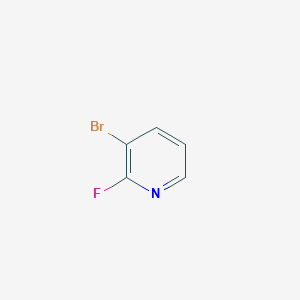
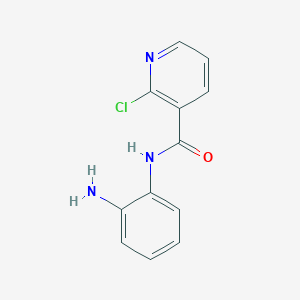
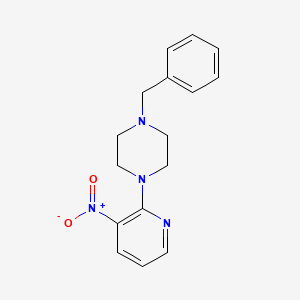
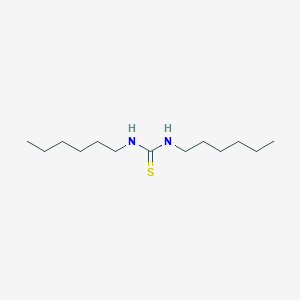
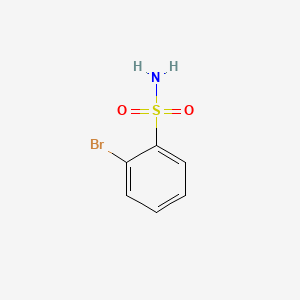
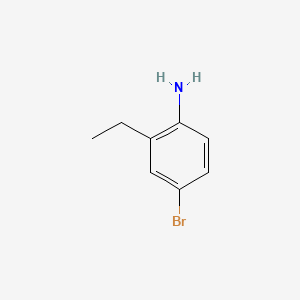
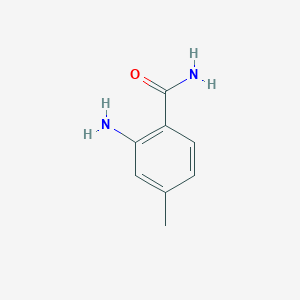
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
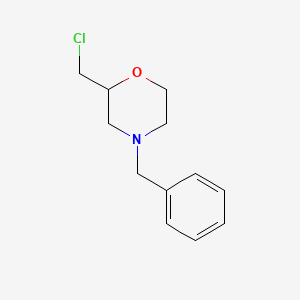

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)